molecular formula C24H28N2 B287900 N-(2,5-ditert-butylphenyl)-N-(2-quinolinylmethylene)amine

N-(2,5-ditert-butylphenyl)-N-(2-quinolinylmethylene)amine

Cat. No. B287900
M. Wt: 344.5 g/mol
InChI Key: VHFWOEDBSNIQFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,5-ditert-butylphenyl)-N-(2-quinolinylmethylene)amine, commonly referred to as L1, is a Schiff base ligand that has been extensively studied for its various applications in scientific research. This compound has gained significant attention due to its unique chemical structure and its potential to exhibit a wide range of biological activities.

Mechanism of Action

The mechanism of action of N-(2,5-ditert-butylphenyl)-N-(2-quinolinylmethylene)amine is not fully understood. However, it is believed to act by binding to specific targets, such as enzymes or receptors, and modulating their activity. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been found to exhibit antibacterial and antifungal activity by disrupting the cell membrane integrity of the microorganisms.
Biochemical and Physiological Effects:
N-(2,5-ditert-butylphenyl)-N-(2-quinolinylmethylene)amine has been found to exhibit various biochemical and physiological effects. It has been shown to reduce oxidative stress by scavenging free radicals and increasing the activity of antioxidant enzymes. This compound has also been found to modulate the immune response by regulating the production of cytokines and chemokines. Additionally, it has been shown to reduce inflammation by inhibiting the production of pro-inflammatory mediators.

Advantages and Limitations for Lab Experiments

N-(2,5-ditert-butylphenyl)-N-(2-quinolinylmethylene)amine has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it is stable under standard laboratory conditions. This compound also exhibits a wide range of biological activities, making it a versatile tool for investigating various biological processes. However, there are also some limitations to using N-(2,5-ditert-butylphenyl)-N-(2-quinolinylmethylene)amine in lab experiments. It is a relatively large and complex molecule, which may limit its bioavailability and cellular uptake. Additionally, its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on N-(2,5-ditert-butylphenyl)-N-(2-quinolinylmethylene)amine. One area of interest is its potential use as a fluorescent probe for the detection of metal ions in biological and environmental samples. Another area of research is its potential use as a chelating agent for the removal of heavy metals from contaminated water. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound and to investigate its potential use in the treatment of various diseases, such as cancer and infectious diseases.
In conclusion, N-(2,5-ditert-butylphenyl)-N-(2-quinolinylmethylene)amine is a versatile compound with a wide range of biological activities. Its unique chemical structure and potential for various applications make it an exciting area of research in the field of medicinal chemistry. Further studies are needed to fully understand its mechanism of action and to investigate its potential use in various biomedical and environmental applications.

Synthesis Methods

The synthesis of N-(2,5-ditert-butylphenyl)-N-(2-quinolinylmethylene)amine involves the condensation reaction of 2-quinolinecarboxaldehyde and N-(2,5-ditert-butylphenyl)amine in the presence of a suitable catalyst. The reaction is carried out under reflux in a suitable solvent, such as ethanol or methanol, for several hours. The product is then isolated and purified using standard techniques, such as column chromatography or recrystallization.

Scientific Research Applications

N-(2,5-ditert-butylphenyl)-N-(2-quinolinylmethylene)amine has been extensively studied for its various applications in scientific research. It has been found to exhibit a wide range of biological activities, including antioxidant, anticancer, antibacterial, antifungal, and antiviral properties. This compound has also been investigated for its potential use as a fluorescent probe for the detection of metal ions and as a chelating agent for the removal of heavy metals from contaminated water.

properties

Product Name

N-(2,5-ditert-butylphenyl)-N-(2-quinolinylmethylene)amine

Molecular Formula

C24H28N2

Molecular Weight

344.5 g/mol

IUPAC Name

N-(2,5-ditert-butylphenyl)-1-quinolin-2-ylmethanimine

InChI

InChI=1S/C24H28N2/c1-23(2,3)18-12-14-20(24(4,5)6)22(15-18)25-16-19-13-11-17-9-7-8-10-21(17)26-19/h7-16H,1-6H3

InChI Key

VHFWOEDBSNIQFW-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC(=C(C=C1)C(C)(C)C)N=CC2=NC3=CC=CC=C3C=C2

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)C(C)(C)C)N=CC2=NC3=CC=CC=C3C=C2

Origin of Product

United States

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